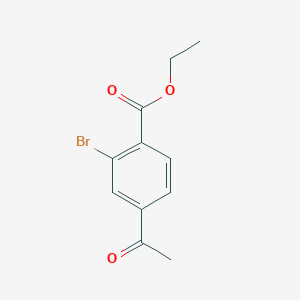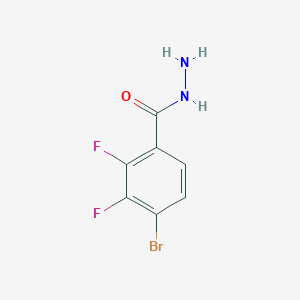
4-Bromo-2,3-difluorobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,3-difluorobenzohydrazide is an organic compound with the molecular formula C7H4BrF2N2O It is a derivative of benzohydrazide, where the benzene ring is substituted with bromine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-difluorobenzohydrazide typically involves the reaction of 4-Bromo-2,3-difluorobenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
4-Bromo-2,3-difluorobenzaldehyde+Hydrazine hydrate→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,3-difluorobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The hydrazide group can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Products include oxidized forms of the hydrazide group.
Reduction: Reduced forms of the hydrazide group are obtained.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,3-difluorobenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,3-difluorobenzohydrazide depends on its specific application. In general, the compound can interact with various molecular targets through its hydrazide group, which can form covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2,3-difluorobenzaldehyde: A precursor in the synthesis of 4-Bromo-2,3-difluorobenzohydrazide.
2,3-Difluorobenzohydrazide: Lacks the bromine substituent.
4-Bromo-2-fluorobenzohydrazide: Lacks one fluorine substituent.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine substituents on the benzene ring. This combination of substituents can influence the compound’s reactivity and properties, making it distinct from other benzohydrazide derivatives.
Eigenschaften
Molekularformel |
C7H5BrF2N2O |
|---|---|
Molekulargewicht |
251.03 g/mol |
IUPAC-Name |
4-bromo-2,3-difluorobenzohydrazide |
InChI |
InChI=1S/C7H5BrF2N2O/c8-4-2-1-3(7(13)12-11)5(9)6(4)10/h1-2H,11H2,(H,12,13) |
InChI-Schlüssel |
DLHLPQYROZSPQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(=O)NN)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-imidazo[4,5-c]pyridine-6-carboxamide](/img/structure/B13668075.png)
![2-(2-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13668079.png)
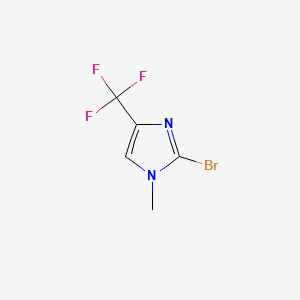
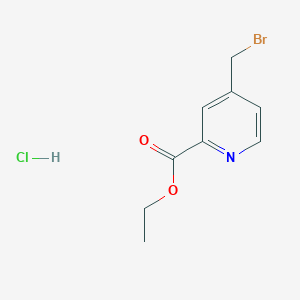



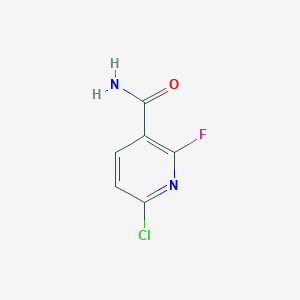
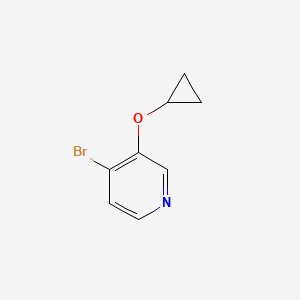
![7-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13668132.png)
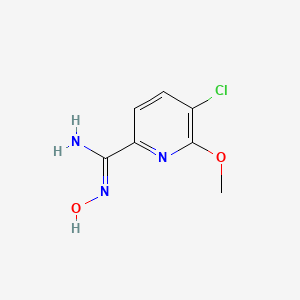

![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668154.png)
